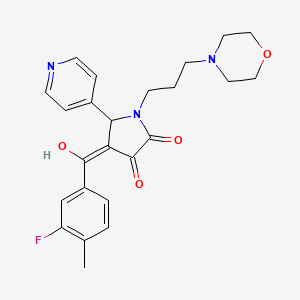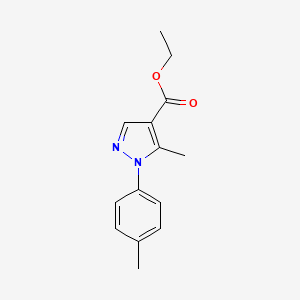
N'-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, and a dichlorophenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(2,3-dichlorophenoxy)acetic acid hydrazide and 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The allyloxy and dichlorophenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazide derivatives.
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Methoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-(2-(Ethoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-(2-(Propoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
765901-96-0 |
|---|---|
Molecular Formula |
C18H16Cl2N2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-2-10-24-15-8-4-3-6-13(15)11-21-22-17(23)12-25-16-9-5-7-14(19)18(16)20/h2-9,11H,1,10,12H2,(H,22,23)/b21-11+ |
InChI Key |
VKSQHDAJRSCIER-SRZZPIQSSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)
![N-(3-hydroxyphenyl)-4-[(5E)-5-(3-{4-[(3-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12020277.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12020301.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12020309.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020312.png)


![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020343.png)

![N'-{6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12020347.png)
